molecular formula C22H27IO2S B12589692 1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene CAS No. 650597-43-6

1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene

Cat. No.: B12589692
CAS No.: 650597-43-6
M. Wt: 482.4 g/mol
InChI Key: DVSDVMQNAPYYPN-UHFFFAOYSA-N
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Description

1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an iodine atom and a styrene-like moiety, which is further functionalized with an octane-1-sulfonyl group

Preparation Methods

The synthesis of 1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene undergoes various chemical reactions:

The major products formed depend on the specific reagents and conditions used in these reactions.

Mechanism of Action

The mechanism of action of 1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene involves its interaction with various molecular targets:

These interactions are crucial for the compound’s reactivity and applications.

Comparison with Similar Compounds

1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene can be compared with similar compounds such as:

    1-Bromo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene: Similar structure but with a bromine atom instead of iodine.

    1-Iodo-4-{2-[4-(hexane-1-sulfonyl)phenyl]ethenyl}benzene: Similar structure but with a shorter alkyl chain.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

650597-43-6

Molecular Formula

C22H27IO2S

Molecular Weight

482.4 g/mol

IUPAC Name

1-[2-(4-iodophenyl)ethenyl]-4-octylsulfonylbenzene

InChI

InChI=1S/C22H27IO2S/c1-2-3-4-5-6-7-18-26(24,25)22-16-12-20(13-17-22)9-8-19-10-14-21(23)15-11-19/h8-17H,2-7,18H2,1H3

InChI Key

DVSDVMQNAPYYPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)I

Origin of Product

United States

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